molecular formula C10H19NO4 B558185 Boc-L-valine CAS No. 13734-41-3

Boc-L-valine

Cat. No.: B558185
CAS No.: 13734-41-3
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-ZETCQYMHSA-N
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Description

Boc-L-valine (tert-butoxycarbonyl-L-valine) is a protected derivative of the essential amino acid L-valine, widely used in peptide synthesis and medicinal chemistry. The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactions at the carboxylic acid or side chain during multi-step syntheses . Structurally, this compound consists of L-valine (a branched-chain aliphatic amino acid with an isopropyl side chain) modified by a tert-butoxycarbonyl group at the α-amino position (Figure 1). This modification enhances solubility in organic solvents and prevents unwanted side reactions during coupling steps .

This compound is synthesized via standard carbodiimide-mediated coupling reactions, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its applications span the preparation of anticancer prodrugs (e.g., ethylene-carbonate-linked 4,4-dimethylcurcumin derivatives) , bioactive metal complexes , and opioid receptor antagonists .

Preparation Methods

Standard Synthesis Using Di-tert-butyl Dicarbonate

The most widely adopted method involves reacting L-valine with (Boc)₂O in the presence of a base to neutralize the carboxyl group and facilitate carbamate formation.

Reagents and Conditions

ParameterValue/Description
Starting Material L-valine
Protecting Agent Di-tert-butyl dicarbonate [(Boc)₂O]
Base Triethylamine (Et₃N) or sodium hydroxide
Solvent Dichloromethane, acetone, or aqueous mix
Temperature Room temperature (20–25°C)
Reaction Time 4–12 hours
Yield 90–95%

Procedure :

  • Dissolve L-valine in a solvent system (e.g., dichloromethane/water or acetone/water).

  • Add (Boc)₂O (1.1–1.5 equivalents) and a base (e.g., Et₃N or NaOH) under stirring.

  • Continue stirring at room temperature for 4–12 hours.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or ether to isolate pure Boc-L-valine .

Key Considerations :

  • Base Selection : Triethylamine is preferred for organic solvents, while NaOH is used in aqueous media.

  • Solvent Choice : Acetone enhances reaction efficiency due to its low boiling point, simplifying post-reaction processing .

Acetone-Based Method with Triethylamine

This optimized protocol minimizes side reactions and maximizes purity, particularly for Boc-protected amino acids with reactive side chains.

Reagents and Conditions

ParameterValue/Description
L-valine 20 mmol
(Boc)₂O 22 mmol (1.1 equivalents)
Et₃N 30 mmol (1.5 equivalents)
Solvent Acetone (40 mL) + water (20 mL)
Temperature 25°C
Reaction Time 4 hours
Yield 93% (reported for L-alanine analogs)

Procedure :

  • Dissolve L-valine in acetone/water.

  • Add Et₃N and (Boc)₂O under stirring.

  • Maintain at 25°C for 4 hours.

  • Remove acetone via distillation.

  • Extract with ethyl acetate and wash with brine.

  • Crystallize from ethyl acetate/petroleum ether .

Advantages :

  • High Yield : Achieves >90% purity with minimal impurities.

  • Scalability : Suitable for industrial production due to acetone’s ease of removal.

Crystallization and Purification Techniques

Crystallization is critical for isolating high-purity this compound. Weak polar solvents and seeding strategies are employed to enhance crystal quality.

Crystallization Parameters

ParameterValue/Description
Seed Crystals This compound (1–2% w/w)
Solvent Cyclohexane or diethyl ether
Temperature Room temperature to –5°C
Crystallization Time 10–50 hours
Yield 89.8–99.1%

Procedure :

  • Dissolve crude this compound in a minimal volume of solvent.

  • Add seed crystals and allow slow crystallization.

  • Filter and wash with cold solvent (e.g., cyclohexane).

  • Dry under reduced pressure at 60°C .

Impact of Solvent :

  • Cyclohexane : Reduces residual solvent content and improves stability.

  • Ether : Facilitates rapid crystallization but may lower yield if used excessively.

Comparative Analysis of Methods

MethodSolventBaseYieldPurityScalability
Standard Synthesis CH₂Cl₂/H₂OEt₃N90–95%>99%High
Acetone-Based Acetone/H₂OEt₃N93%>99%High
Crystallization Cyclohexane89.8%99.1%Moderate

Key Insights :

  • Solvent Impact : Acetone accelerates reaction kinetics, while cyclohexane enhances crystallinity.

  • Base Efficiency : Et₃N outperforms NaOH in organic solvents, minimizing acidic byproducts.

Critical Challenges and Solutions

Impurity Management

This compound may contain trace Boc-alanine or unreacted L-valine. Strategies to mitigate impurities include:

  • Purity Monitoring : HPLC analysis to detect alanine analogs (<0.2%) .

  • Selective Deprotection : Acidic conditions (TFA/CH₂Cl₂) remove Boc groups without damaging the valine core .

Reaction Optimization

  • Equivalents Control : Excess (Boc)₂O (1.1–1.5 eq) ensures complete protection.

  • Temperature Sensitivity : Reactions above 30°C risk side-chain modification or racemization.

Industrial vs. Laboratory-Scale Production

ParameterIndustrial ScaleLaboratory Scale
Solvent Acetone (low-cost)Dichloromethane (anhydrous)
Crystallization Cyclohexane (easy drying)Ethanol (high purity)
Yield 85–90%90–95%
Purity >99%>99.5%

Industrial Considerations :

  • Cost Efficiency : Acetone reduces solvent expenses.

  • Waste Management : Recyclable ethyl acetate minimizes environmental impact.

Mechanism of Action

The primary function of Boc-L-valine is to act as a protecting group for the amino group of valine. The Boc group is stable under basic conditions but can be removed under acidic conditions. This selective stability allows for the stepwise synthesis of peptides and other complex molecules. The mechanism involves the formation of a carbamate linkage between the Boc group and the amino group of valine, which can be cleaved to release the free amino group when needed .

Comparison with Similar Compounds

Boc-L-valine is part of a broader class of Boc-protected amino acids. Below, we compare its properties, reactivity, and applications with analogous compounds, including Boc-L-proline, Boc-L-alanine, and Boc-β-alanine.

Table 1: Key Properties of this compound and Analogues

Property This compound Boc-L-proline Boc-L-alanine Boc-β-alanine
Molecular Weight 231.3 g/mol 229.3 g/mol 189.2 g/mol 189.2 g/mol
Side Chain Isopropyl (branched) Pyrrolidine (cyclic) Methyl (linear) Ethyl (linear, β-position)
Solubility Moderate in DMF, DCM High in polar aprotic solvents High in polar aprotic solvents Moderate in DMF, THF
Coupling Efficiency Slower due to steric hindrance Faster (rigid cyclic structure) Fast (minimal steric bulk) Moderate (linear chain)
Stability Stable under acidic conditions Sensitive to strong acids Stable Stable
Applications Anticancer prodrugs , metal complexes Peptide turns Model peptide synthesis Stilbene derivatives

Key Comparisons

Steric and Electronic Effects

  • This compound’s isopropyl group introduces significant steric hindrance, slowing coupling reactions compared to Boc-L-alanine (methyl side chain) or Boc-L-proline (rigid cyclic structure) . For example, in the synthesis of opioid antagonists, this compound couplings required prolonged reaction times compared to Boc-L-proline derivatives .
  • Boc-L-proline’s cyclic structure stabilizes secondary structures in peptides, making it ideal for inducing conformational rigidity .

Stability and Deprotection All Boc-protected amino acids undergo deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl). However, this compound derivatives exhibit enhanced stability when converted to TFA salts, as seen in ethylene-carbonate-linked prodrugs . In contrast, Boc-L-proline is more prone to side reactions due to its strained pyrrolidine ring .

Biological Activity this compound’s branched side chain enhances hydrophobic interactions in metal complexes, improving DNA binding and cytotoxicity in cancer cells . For instance, Co(II) and Cu(II) complexes of this compound showed higher SOD mimetic activity than those derived from smaller amino acids . Substituting this compound with Boc-β-alanine in stilbene derivatives () reduced anticancer activity, highlighting the importance of α-amino positioning for target engagement .

Synthetic Utility

  • Boc-L-alanine is preferred for straightforward peptide elongation due to its minimal steric bulk, whereas this compound is reserved for introducing hydrophobic motifs .
  • In prodrug design, this compound’s stability in DMSO and aqueous solutions (when salt-formed) makes it superior to Boc-L-proline for long-term storage .

Research Findings and Case Studies

  • Anticancer Prodrugs : this compound-linked 4,4-dimethylcurcumin derivatives demonstrated 3-fold higher solubility than parent compounds, with retained cytotoxicity against colon cancer cells (IC₅₀ = 7.2 μM) .
  • Metal Complexes : Cu(II)-Boc-L-valine complexes achieved 85% DNA cleavage efficiency at 50 μM, outperforming Zn(II) analogues (45%) .
  • Opioid Antagonists: Replacing this compound with Boc-L-proline in tetrahydroisoquinoline derivatives reduced binding affinity (Ki = 12 nM vs. 45 nM for κ-opioid receptors) .

Biological Activity

Boc-L-valine, an N-Boc-protected derivative of the amino acid L-valine, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The N-Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, making it valuable in various biochemical applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of this compound against various pathogenic bacteria. The results indicated that this compound derivatives showed moderate inhibitory activity against E. coli and other Gram-negative bacteria, with IC50 values ranging from 30 μM to 200 μM depending on the specific derivative used .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaIC50 (μM)
This compoundE. coli200
N-Boc-glycineE. coli196
N-Boc-valine derivativePfIspE61

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. A notable discovery was that certain this compound derivatives exhibited low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria. Specifically, one derivative showed an IC50 value of 1.9 μM against PfNF54, indicating potent antimalarial potential .

Table 2: Antimalarial Activity of this compound Derivatives

CompoundTarget ParasiteIC50 (μM)
N-Boc-valine derivativePfNF541.9
N-Boc-glycine derivativePfIspE196

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of this compound facilitates its incorporation into microbial membranes, leading to structural disruptions and cell lysis.
  • Enzyme Inhibition : this compound derivatives have been shown to inhibit key enzymes in bacterial and parasitic pathways, which is critical for their survival and replication .

Case Study 1: Antibacterial Efficacy

A study conducted on various amino acid derivatives, including this compound, revealed that modifications in the amino acid structure significantly influenced their antibacterial efficacy. The introduction of specific functional groups enhanced the interaction with bacterial membranes, improving the overall antimicrobial activity .

Case Study 2: Antimalarial Screening

In another investigation, this compound derivatives were screened for antimalarial activity using Plasmodium falciparum cultures. The results indicated that certain derivatives not only inhibited parasite growth but also displayed selectivity over human cells, suggesting a promising therapeutic window .

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884635
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-41-3
Record name Boc-L-valine
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Record name N-tert-Butyloxycarbonyl-L-valine
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Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-[(tert-butoxy)carbonyl]-L-valine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Boc-L-valine

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